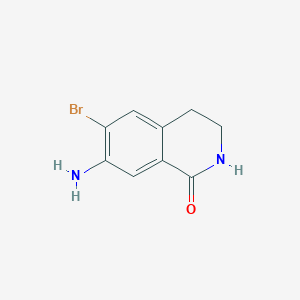
7-氨基-6-溴-3,4-二氢-2H-异喹啉-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of an amino group at the 7th position and a bromine atom at the 6th position on the isoquinolinone ring It has a molecular formula of C9H8BrN2O and a molecular weight of 24108 g/mol
科学研究应用
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
Target of Action
The primary targets of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one are Dopamine D3 receptors and MK2-inhibitors . Dopamine D3 receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system, affecting behavior and cognition. MK2-inhibitors are involved in the regulation of inflammatory responses and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of the Dopamine D3 receptors and MK2-inhibitors . This binding results in the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic signaling pathway and the MAPK-activated protein kinase 2 (MK2) pathway . The dopaminergic signaling pathway is involved in various neurological processes, including reward, addiction, and movement. The MK2 pathway plays a role in inflammatory responses and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . These effects can lead to changes in cell signaling and potentially influence various biological processes, including inflammation and cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one . This intermediate is then subjected to amination using reagents such as sodium azide and triphenylphosphine to introduce the amino group at the 7th position .
Industrial Production Methods
Industrial production of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, triphenylphosphine, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolinones, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
相似化合物的比较
Similar Compounds
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
Uniqueness
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the amino and bromine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
属性
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKNVLUUINZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
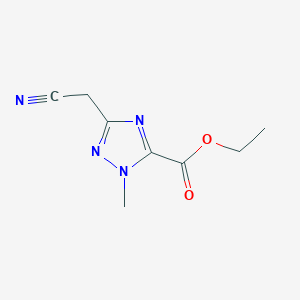
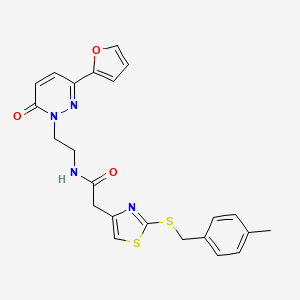
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
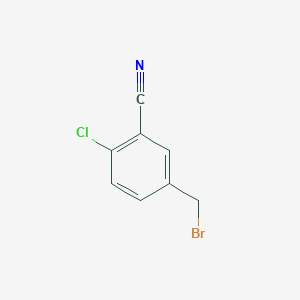
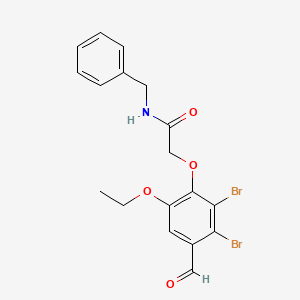

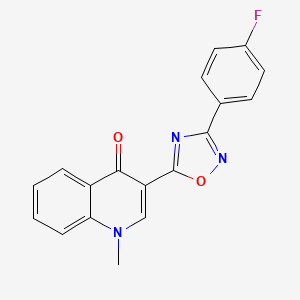
![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)
![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)
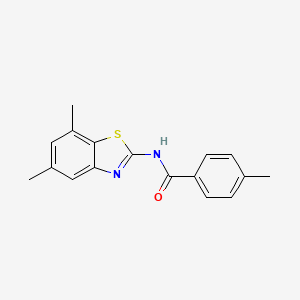
![3-[3-(azepan-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2494308.png)
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2494310.png)
